3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with trifluoroacetic anhydride to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Reagents: Such as halogens and sulfonyl chlorides for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, pyrazoles, and other heterocyclic compounds .
Scientific Research Applications
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole include:
- 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
- 3-Phenyl-5-(trifluoromethyl)-1,2,4-thiadiazole
- 3-Phenyl-5-(trifluoromethyl)-1,2,4-triazole
Uniqueness
What sets this compound apart from these similar compounds is its unique oxadiazole ring structure, which imparts distinct chemical and physical properties. This includes its stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
1736-55-6 |
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Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
FOZQKOVYLWVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
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